[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol
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Overview
Description
[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol: is an organic compound with the molecular formula C9H9ClF2O3 and a molecular weight of 238.62 g/mol . This compound is characterized by the presence of a chloro group, difluoromethoxy group, and methoxy group attached to a phenyl ring, along with a methanol group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: 3-chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde, 3-chloro-4-(difluoromethoxy)-5-methoxybenzoic acid
Reduction: Various reduced derivatives depending on the reducing agent
Substitution: Substituted phenylmethanol derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules .
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors .
Industry:
Mechanism of Action
The mechanism of action of [3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro, difluoromethoxy, and methoxy groups may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
- (3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
- 3-chloro-4-(difluoromethoxy)-5-methylphenylmethanol
Comparison:
- [3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol is unique due to the presence of both methoxy and difluoromethoxy groups on the phenyl ring, which may enhance its chemical reactivity and biological activity compared to similar compounds.
- (3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol contains a pyridine ring instead of a phenyl ring, which may alter its electronic properties and reactivity .
- 3-chloro-4-(difluoromethoxy)-5-methylphenylmethanol has a methyl group instead of a methoxy group, which may affect its solubility and interaction with biological targets .
Properties
IUPAC Name |
[3-chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O3/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-3,9,13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKUAVDXVJNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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